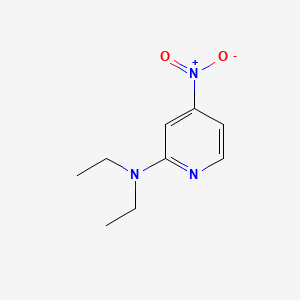
N,N-diethyl-4-nitropyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-4-nitropyridin-2-amine is an organic compound belonging to the class of pyridines It is characterized by the presence of a nitro group at the fourth position and diethylamine substituents at the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-4-nitropyridin-2-amine typically involves the nitration of 2-pyridinamine followed by alkylation. The nitration process introduces the nitro group at the desired position, while the alkylation step involves the introduction of diethyl groups to the nitrogen atom. Common reagents used in these reactions include nitric acid for nitration and diethyl sulfate or diethyl iodide for alkylation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of corresponding pyridine N-oxides.
Reduction: Formation of N,N-diethyl-4-amino-2-pyridinamine.
Substitution: Formation of substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
N,N-diethyl-4-nitropyridin-2-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N-diethyl-4-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The diethylamine substituents may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparaison Avec Des Composés Similaires
- N,N-Dimethyl-4-nitro-2-pyridinamine
- N,N-Diethyl-2-nitro-4-pyridinamine
- N,N-Diethyl-4-amino-2-pyridinamine
Comparison: N,N-diethyl-4-nitropyridin-2-amine is unique due to the specific positioning of the nitro group and the diethylamine substituents. This configuration imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the nitro group at the fourth position may influence its reactivity and interaction with biological targets differently than if the nitro group were at another position.
Propriétés
Numéro CAS |
18614-49-8 |
|---|---|
Formule moléculaire |
C9H13N3O2 |
Poids moléculaire |
195.222 |
Nom IUPAC |
N,N-diethyl-4-nitropyridin-2-amine |
InChI |
InChI=1S/C9H13N3O2/c1-3-11(4-2)9-7-8(12(13)14)5-6-10-9/h5-7H,3-4H2,1-2H3 |
Clé InChI |
KBARIYXIDDYBFW-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=NC=CC(=C1)[N+](=O)[O-] |
Synonymes |
Pyridine, 2-(diethylamino)-4-nitro- (7CI,8CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















